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Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
fluoroiodomethane (CH2zFI), a versatile reagent in fluoromethylation reactions. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering valuable insights for reaction monitoring, quality control, and
structural elucidation in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of fluoroiodomethane. The
presence of magnetically active nuclei (*H, 13C, and 1°F) provides a detailed fingerprint of the
molecule. The data presented here is typically acquired in deuterated chloroform (CDCIs).

Data Summary
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Coupling Constant

Nucleus Chemical Shift (d) Multiplicity )

H 4.85 ppm Triplet JH-F =47 Hz
13C 72.5 ppm Doublet JC-F =165 Hz
19F -145 ppm Triplet JF-H =47 Hz

Note: 1°F NMR
chemical shifts are
referenced to an
external standard of
trichlorofluoromethane
(CFCl3).

Experimental Protocol: NMR Spectroscopy

A solution of fluoroiodomethane (typically 5-25 mg) is prepared in a deuterated solvent, most
commonly chloroform-d (CDCIs, ~0.75 mL), and transferred to a 5 mm NMR tube.

e 1H NMR: The spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical
shifts are referenced to the residual solvent peak (CHCIs at 7.26 ppm). The spectrum will
show a triplet at approximately 4.85 ppm due to the coupling of the two equivalent protons
with the fluorine atom.[1]

e 13C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100
MHz. The carbon signal is observed as a doublet around 72.5 ppm, a result of coupling with
the directly attached fluorine atom.[1]

e YF NMR: This analysis is performed using a spectrometer equipped with a fluorine probe,
referenced to an external standard of CFCls (& = 0 ppm). The spectrum displays a triplet
centered at approximately -145 ppm, arising from the coupling of the fluorine nucleus with
the two adjacent protons.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the vibrational modes of the molecule's functional
groups. For fluoroiodomethane, the key absorptions correspond to the stretching and bending
of its carbon-halogen and carbon-hydrogen bonds.

Data Summary

Vibrational Mode Absorption Frequency (cm™1)
C-H Asymmetric Stretch 3050

C-H Symmetric Stretch 2965

C-H Scissoring 1420

C-H Rocking 1280

C-H Wagging 1185

C-F Stretch 1085

C-I Stretch 525

Experimental Protocol: IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

 Liquid Film Method: A drop of neat fluoroiodomethane is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates to form a thin liquid film.

e Gas Phase Method: A sample of fluoroiodomethane is introduced into a gas cell with KBr
or NaCl windows.

e The sample is then scanned over the mid-infrared range (typically 4000-400 cm~1) to obtain
the absorption spectrum. The characteristic peaks for C-H, C-F, and C-1 bonds are then
identified.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule, which aids in its identification. Electron lonization (El) is a common technique for the
analysis of small, volatile molecules like fluoroiodomethane.
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Data Summary

m/z Assignment Description
160 [CHz2FI]* Molecular lon
133 [CHz2F]* Loss of lodine radical (¢I)

31 [CHF]* Possible rearrangement
product

Experimental Protocol: Mass Spectrometry

» Sample Introduction: A dilute solution of fluoroiodomethane in a volatile solvent (e.g.,
dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas
chromatography (GC-MS) system for separation and purification.

« lonization: The sample is vaporized and then ionized in the source, typically using a standard
electron ionization (EI) energy of 70 eV.

e Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion, generating a mass spectrum
that shows the molecular ion and its fragmentation pattern.[1]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of fluoroiodomethane.
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Workflow for Spectroscopic Analysis of Fluoroiodomethane
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Caption: Logical workflow for the spectroscopic analysis of Fluoroiodomethane.

Mass Spectrometry Fragmentation Pathway
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This diagram illustrates the primary fragmentation pathway of fluoroiodomethane under
electron ionization conditions.

Mass Spectrometry Fragmentation of Fluoroiodomethane
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Molecular lon

CH:F+
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Caption: Fragmentation pathway of Fluoroiodomethane in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Fluoroiodomethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1339756#spectroscopic-data-of-fluoroiodomethane-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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